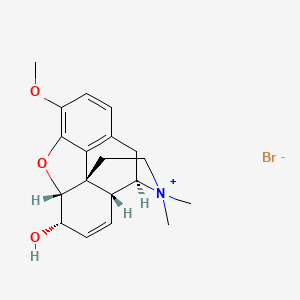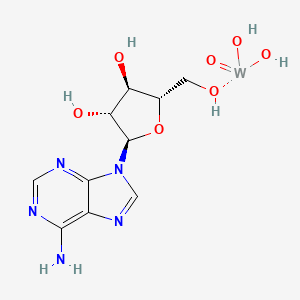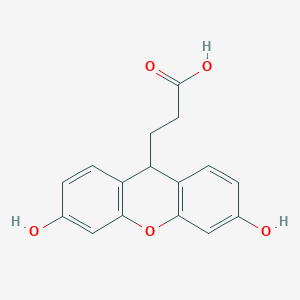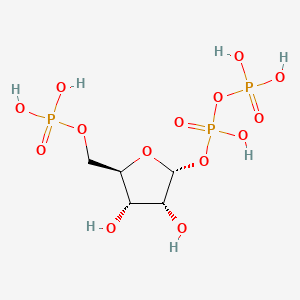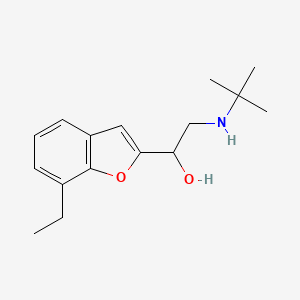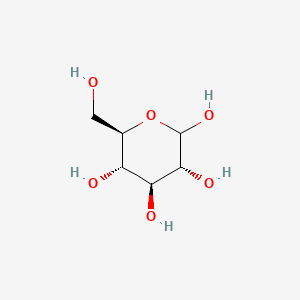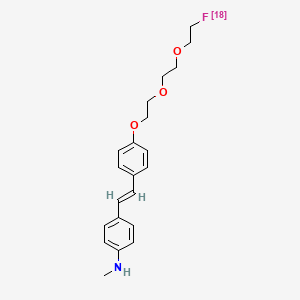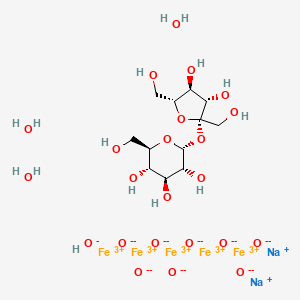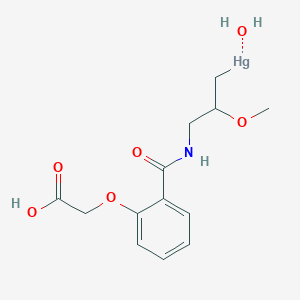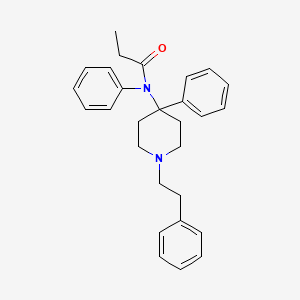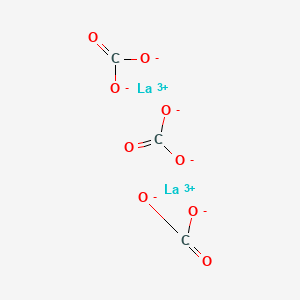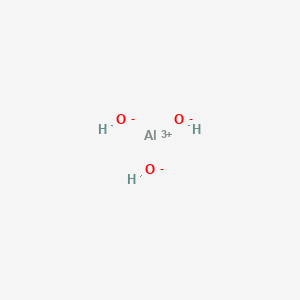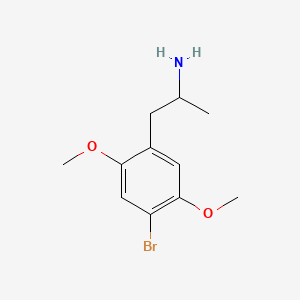
Brolamfetamine
Vue d'ensemble
Description
Brolamfetamine, also known as 2,5-dimethoxy-4-bromoamphetamine, is a psychedelic drug and a substituted amphetamine of the phenethylamine class. It was first synthesized by Alexander Shulgin in 1967. This compound is known for its potent hallucinogenic effects, which are primarily mediated through its interaction with serotonin receptors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Brolamfetamine typically involves the bromination of 2,5-dimethoxyamphetamine. The process begins with the preparation of 2,5-dimethoxybenzaldehyde, which is then converted to 2,5-dimethoxyphenyl-2-nitropropene through a condensation reaction with nitroethane. The nitropropene is subsequently reduced to 2,5-dimethoxyamphetamine, which is then brominated to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its classification as a controlled substance. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
Brolamfetamine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The nitro group in the precursor can be reduced to form the amine.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various hydroxylated metabolites, while substitution reactions can produce a range of derivatives with different functional groups .
Applications De Recherche Scientifique
Brolamfetamine is used in scientific research to study the serotonin receptor subfamily, particularly the 5-HT2A receptor. Its selectivity for these receptors makes it a valuable tool for understanding the mechanisms of psychedelic effects and the role of serotonin in the brain. Additionally, this compound has been used in studies investigating the effects of hallucinogens on human cognition and perception .
Mécanisme D'action
Brolamfetamine exerts its effects primarily through its action as a partial agonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors. Its psychedelic effects are mainly mediated by its agonistic properties at the 5-HT2A receptor. This compound also interacts with the trace amine-associated receptor 1 (TAAR1), contributing to its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethoxy-4-iodoamphetamine (DOI): Another psychedelic amphetamine with similar effects but different potency and receptor affinity.
2,5-Dimethoxy-4-methylamphetamine (DOM): Known for its long duration of action and potent hallucinogenic effects.
2,5-Dimethoxy-4-ethylamphetamine (DOET): Similar in structure but with variations in its pharmacological effects.
Uniqueness
Brolamfetamine is unique due to its high potency and efficacy in triggering downstream effects mediated by 5-HT2 receptors. It has a higher efficacy compared to DOI, making it potentially more dangerous in overdose situations due to greater vasoconstrictive action .
Propriétés
IUPAC Name |
1-(4-bromo-2,5-dimethoxyphenyl)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2/h5-7H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMWUTGUCAKGQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1OC)Br)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5050428 | |
| Record name | Brolamfetamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5050428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64638-07-9, 32156-26-6 | |
| Record name | DOB | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64638-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brolamfetamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064638079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromo-2,5-dimethoxyamphetamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01484 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Brolamfetamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5050428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BROLAMFETAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67WJC4Y2QY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


